

Section 1: Core Compound Analysis: (4-Isobutyrylphenyl)boronic Acid

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Compound of Interest

Compound Name: (4-Isobutyrylphenyl)boronic acid

Cat. No.: B180320

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(4-Isobutyrylphenyl)boronic acid is a specialized organoboron compound featuring a boronic acid functional group and an isobutyryl moiety attached to a phenyl ring. While not as commonly cited or commercially available as its close analog, (4-isobutylphenyl)boronic acid, its structure presents significant interest for researchers in medicinal chemistry. The isobutyryl group, a key structural feature in several active pharmaceutical ingredients, makes this molecule a potentially valuable building block for creating novel drug candidates and complex molecular probes.

The fundamental properties of **(4-Isobutyrylphenyl)boronic acid** are derived from its constituent atoms. A precise calculation of its molecular weight and formula is essential for any quantitative experimental work.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ BO ₃
Molecular Weight	192.02 g/mol
Canonical SMILES	CC(C)C(=O)C1=CC=C(C=C1)B(O)O

The presence of the boronic acid group makes it a prime candidate for Suzuki-Miyaura cross-coupling reactions, while the ketone of the isobutyryl group offers a site for further chemical modification.

Section 2: A Key Analog for Practical Application: (4-Isobutylphenyl)boronic Acid

For many practical research and development applications, the closely related and widely available analog, (4-Isobutylphenyl)boronic acid, serves as an excellent reference and starting point. Its chemical properties and reactivity patterns are highly relevant for understanding the potential of the target compound.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ BO ₂	[1] [2]
Molecular Weight	178.04 g/mol	[1]
CAS Number	153624-38-5	[1] [2]
Appearance	Solid	
Storage	Inert atmosphere, room temperature	[1]

This analog is a staple in synthetic chemistry, primarily used to introduce the 4-isobutylphenyl group into more complex structures, a motif found in several non-steroidal anti-inflammatory drugs (NSAIDs).

Section 3: Synthesis Methodologies

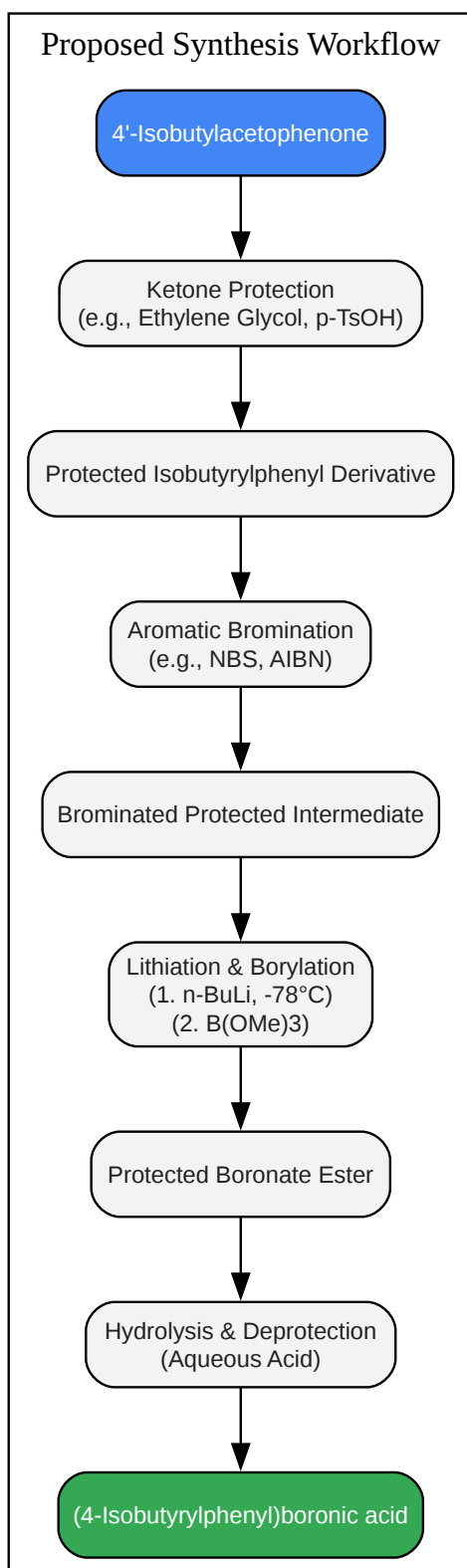
The synthesis of arylboronic acids is a well-established field, providing a logical framework for the preparation of **(4-Isobutyrylphenyl)boronic acid**.

Proposed Synthesis of (4-Isobutyrylphenyl)boronic Acid

A logical and efficient pathway to synthesize the target compound would start from a commercially available precursor, such as 4'-isobutylacetophenone, which is structurally similar to the desired isobutyrylphenyl core. The proposed workflow involves the protection of the ketone, followed by a halogen-metal exchange and borylation.

Causality in Experimental Design:

- **Ketone Protection:** The isobutyryl group's ketone is reactive towards the organolithium reagents used in the borylation step. Therefore, it must first be protected, typically as a ketal, to prevent side reactions. This ensures the selective formation of the C-B bond at the desired aromatic position.
- **Aromatic Bromination:** A halogen, typically bromine, is introduced onto the phenyl ring ortho or para to the existing alkyl group. This provides a handle for the subsequent lithiation step.
- **Lithiation and Borylation:** A halogen-metal exchange using an organolithium reagent (e.g., n-butyllithium) at low temperatures generates a highly reactive aryllithium species. This is immediately quenched with a trialkyl borate, such as trimethyl borate, to form the boronate ester.
- **Deprotection and Hydrolysis:** Acidic workup serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and removes the ketal protecting group, regenerating the isobutyryl ketone.



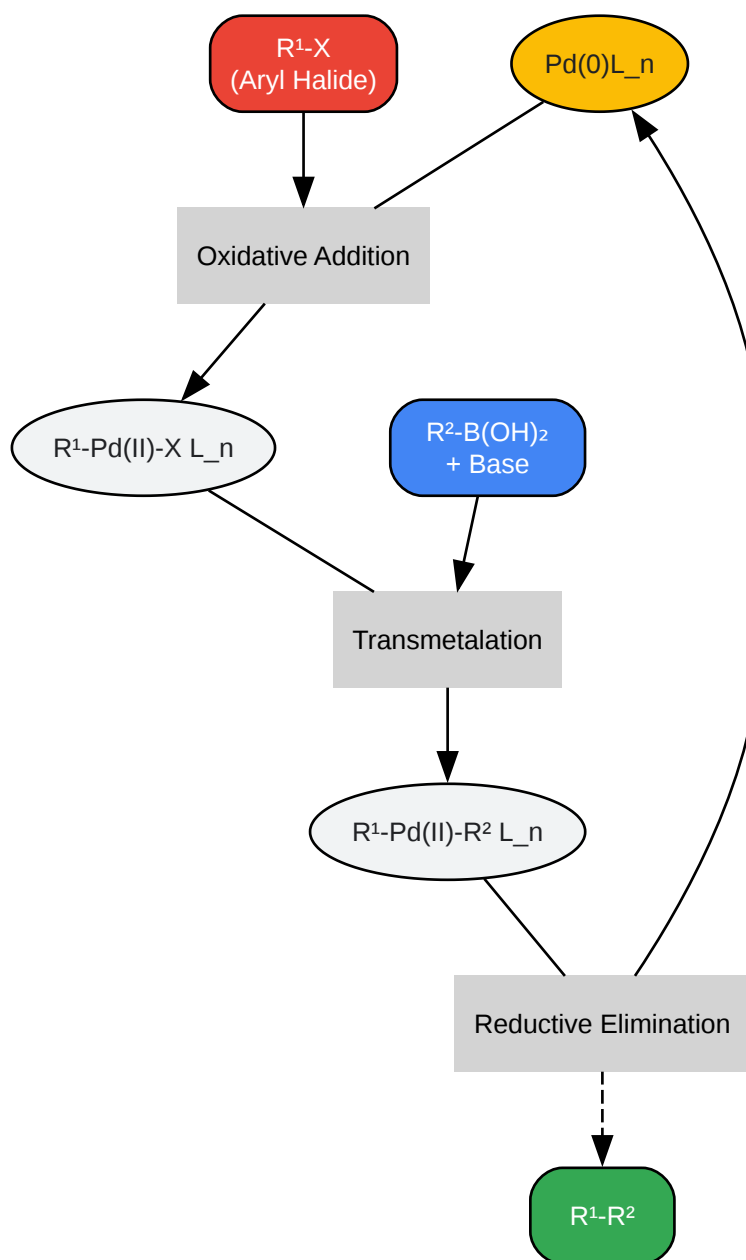
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Caption: Proposed synthetic pathway for **(4-Isobutyrylphenyl)boronic acid**.

Section 4: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The premier application for arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.^[3] This palladium-catalyzed reaction is indispensable in modern organic synthesis and drug discovery for its versatility, mild conditions, and high functional group tolerance.^{[3][4]}

The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium(0) species.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A General Suzuki-Miyaura Coupling

This protocol is a self-validating system for coupling an aryl bromide with an arylboronic acid, such as (4-Isobutylphenyl)boronic acid.

Materials:

- Aryl bromide (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{dppf})$, 0.05-0.1 equiv)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv)
- Solvent (e.g., Toluene/Dioxane and Water mixture)

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
 - Expert Insight: The choice of base is critical. Carbonates are common, but stronger bases may be needed for less reactive substrates. The base activates the boronic acid, facilitating the transmetalation step.[\[5\]](#)
- Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to remove oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst.
- Solvent Addition: Add the degassed solvent mixture via syringe. A biphasic system with water is often used to help dissolve the inorganic base and facilitate the reaction.[\[6\]](#)
- Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Trustworthiness: The aqueous wash removes the inorganic base and boron-containing byproducts. Proper separation ensures the purity of the final product.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure biaryl product.

Section 5: The Role of Boronic Acids in Modern Drug Discovery

The incorporation of boronic acids into medicinal chemistry programs has surged in recent years.^[7] This is due to their unique chemical properties and their ability to act as potent enzyme inhibitors or versatile synthetic intermediates.

Key Applications:

- Enzyme Inhibition: The boron atom can form stable, reversible covalent bonds with active site serine or threonine residues in proteases. This mechanism is exploited by the FDA-approved drugs Bortezomib (Velcade®) and Ixazomib (Ninlaro®), which are proteasome inhibitors used to treat multiple myeloma.^{[8][9]}
- Bioisosteres: The boronic acid moiety can serve as a bioisostere for other functional groups like carboxylic acids or phenols, potentially improving a compound's potency, selectivity, and pharmacokinetic profile.^[10]
- Synthetic Scaffolding: As demonstrated by the Suzuki-Miyaura coupling, boronic acids are invaluable for constructing the complex carbon skeletons of modern pharmaceuticals.^[11] Their stability, ease of handling, and low toxicity make them ideal for large-scale synthesis.^[5]

The development of novel boronic acid derivatives, like **(4-Isobutyrylphenyl)boronic acid**, continues to be a promising avenue for discovering new therapeutic agents.^[10]

Section 6: References

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